3-nitroprop-1-ene

Descripción general

Descripción

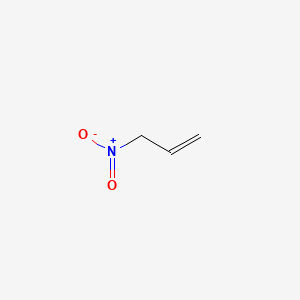

3-nitroprop-1-ene is an organic compound with the molecular formula C3H5NO2. It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a propene backbone. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Métodos De Preparación

3-nitroprop-1-ene can be synthesized through several methods:

Nitration of Propene: This involves the direct nitration of propene using nitric acid in the presence of a catalyst.

Industrial Production: On an industrial scale, this compound is produced using continuous flow reactors where propene is reacted with nitric acid under optimized conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Condensation Reactions

3-Nitroprop-1-ene participates in condensation reactions, as evidenced by its sodium derivative reacting with formaldehyde to form intermediates in nitrodiene synthesis . This reaction likely involves nucleophilic attack by the sodium enolate of this compound onto formaldehyde, followed by elimination steps to form conjugated systems.

Reaction with Cyclopentadiene

The Diels-Alder reaction between cyclopentadiene and isopropyl 3-nitroprop-2-enate (a derivative of this compound) was studied with BF₃ as a Lewis acid catalyst . Key findings:

-

Mechanism : The reaction proceeds via a two-stage process.

-

Formation of a MCB/BF₃ complex (pre-reaction complex) with reduced enthalpy.

-

Transition to a zwitterionic intermediate (TS1B/BF₃) resembling hetero-Diels-Alder (HDA) reactions.

-

-

Products : Endo-nitronorbornene (4 ) is formed via a domino process involving HDA and sigmatropic rearrangement .

With Nitrile N-Oxides

3,3,3-Trichloro-1-nitroprop-1-ene (a substituted analog) reacts with nitrile N-oxides (NOs) in polar [3+2] cycloadditions , yielding nitroisoxazolines .

-

Regioselectivity :

-

Conditions :

With Azomethine Ylides

Trans-3,3,3-trichloro-1-nitroprop-1-ene undergoes [3+2] cycloaddition with N-methyl azomethine ylide , forming (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine .

-

Mechanism :

Nitration of 1,3-Butadiene

While not directly involving this compound, its derivatives like 1-trans-1-nitro-1,3-butadiene are synthesized via nitration of 1,3-butadiene using NO₂/NO mixtures . This highlights the reactivity of nitroalkenes in electrophilic substitution.

Elimination Reactions

In multi-step syntheses, nitroalkenes undergo E1cB elimination . For example, nitroester intermediates (e.g., 1,2- or 1,4-nitro-trifluoroacetates) eliminate to form nitrodienes under pyrolysis with bases like sodium hydride .

Role of Nitro Group

The nitro group significantly enhances electrophilicity (ω = 3.27 eV for trichloronitropropene) , making nitroalkenes strong electrophiles in polar reactions. Parr function analysis shows that:

-

Electrophilic centers are localized on carbons adjacent to nitro groups (e.g., C4 in TNP) .

-

Nucleophilic centers (e.g., oxygen in NOs) dictate regioselectivity .

Solvent and Temperature Effects

-

Thermodynamic control : Polar solvents (e.g., nitromethane) do not alter regioselectivity but may influence reaction kinetics .

-

Kinetic control : Reactions are irreversible due to exergonic ΔG (e.g., -28.4 kcal/mol for NO reactions) .

Spectral Characterization

Spectral methods (IR, NMR, MS) confirm product structures. For example, 3-nitro-4-(trichloromethyl)pyrrolidine shows:

-

IR : >C=C< (1617 cm⁻¹) and NO₂ stretches (1545, 1351 cm⁻¹) .

-

1H NMR : Multiplets in δ 2.6–5.2 ppm for pyrrolidine protons .

Comparison of Reaction Pathways

This synthesis highlights the versatility of this compound derivatives in cycloadditions and condensation reactions, driven by their strong electrophilic character.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

3-Nitroprop-1-ene serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex nitro compounds and acts as an intermediate in the synthesis of pharmaceuticals. Its reactivity allows it to participate in various chemical reactions, such as cycloaddition and nucleophilic substitutions, making it valuable for creating diverse organic molecules .

Cycloaddition Reactions

The compound has been extensively studied for its role in cycloaddition reactions. For instance, it has been shown to participate in [3 + 2] cycloadditions with nitrile N-oxides and nitrones, leading to the formation of valuable cycloadducts. These reactions are characterized by their regioselectivity and stereochemistry, which can be optimized through experimental conditions. The formation of these cycloadducts often involves complex mechanisms that have been elucidated through both experimental and theoretical studies .

Biological Research

Investigating Cellular Processes

In biological research, this compound is employed to study the effects of nitroalkenes on cellular processes. Its ability to interact with biological molecules allows researchers to investigate enzyme mechanisms and cellular signaling pathways. The nitro group in this compound can influence biological activity, making it a useful probe in pharmacological studies .

Potential Therapeutic Applications

The compound's structural features suggest potential therapeutic applications. Nitroalkenes are known for their ability to modulate biological activities, including anti-inflammatory and cytotoxic effects. Research has indicated that compounds similar to this compound may enhance therapeutic efficacy by improving bioactivity and metabolic stability .

Industrial Applications

Production of Polymers and Resins

this compound is also utilized in industrial settings for the production of polymers and resins. Its reactive nature allows it to be incorporated into polymer chains, enhancing material properties such as strength and durability. This application is particularly relevant in the development of new materials for various industrial uses .

Chemical Manufacturing

In chemical manufacturing, this compound serves as an intermediate for synthesizing other chemicals. Its versatility makes it an essential component in the production processes of various industrial chemicals, contributing to the efficiency and effectiveness of chemical reactions .

Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex nitro compounds; participates in cycloaddition reactions. |

| Biological Research | Investigates cellular processes; potential therapeutic applications due to bioactivity modulation. |

| Industrial Applications | Used in polymer production; serves as an intermediate in chemical manufacturing. |

Case Studies

- Cycloaddition Mechanisms : Studies have shown that this compound can undergo [3 + 2] cycloadditions with various nucleophiles, leading to regioselective products. The reaction conditions significantly affect the yield and selectivity of the products .

- Biological Activity Exploration : Research involving this compound has demonstrated its potential as a probe for studying enzyme mechanisms, highlighting its role in understanding nitroalkenes' effects on biological systems .

Mecanismo De Acción

The mechanism of action of 3-nitroprop-1-ene involves its reactivity with various molecular targets:

Comparación Con Compuestos Similares

3-nitroprop-1-ene can be compared with other similar nitroalkenes:

3-Nitro-1-butene: Similar in structure but with an additional carbon atom, leading to different reactivity and applications.

2-Nitropropene: Differing in the position of the nitro group, which affects its chemical behavior and uses.

1-Nitropropene: Another isomer with the nitro group at a different position, leading to unique properties and reactivity.

Actividad Biológica

3-Nitroprop-1-ene, particularly in its derivatives such as 3,3,3-trichloro-1-nitroprop-1-ene (TNP), has garnered attention for its biological activity and potential applications in organic synthesis. This article explores the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to an alkene, which significantly influences its reactivity and biological activity. The structural formula can be represented as follows:

The presence of the nitro group enhances electrophilicity, making it a strong electrophile in various chemical reactions, including cycloadditions.

Electrophilic Character

The electrophilicity index of this compound is notably high, making it reactive towards nucleophiles. This property allows it to participate in various reactions that can lead to biologically active compounds. For instance, TNP has been shown to engage in [3+2] cycloaddition reactions with nitrile N-oxides and diazocompounds, resulting in the formation of isoxazolines that exhibit significant biological activities .

Anti-inflammatory Activity

Recent studies have indicated that derivatives of this compound demonstrate moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Molecular docking studies suggest that these compounds could serve as potential COX inhibitors .

Case Study: Cycloaddition Reactions

A comprehensive study investigated the [3+2] cycloaddition reactions involving TNP and various nucleophiles. The results highlighted the regioselectivity and stereoselectivity of the products formed. For instance, TNP reacted with N-(4-bromophenyl)-C-phenylnitrylimine to yield a specific pyrazoline derivative with a notable yield of 93% .

| Reagents | Product | Yield (%) | Notes |

|---|---|---|---|

| TNP + N-(4-bromophenyl)-C-phenylnitrylimine | 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | 93 | High regioselectivity observed |

| TNP + Nitrile N-Oxides | Isoxazolines | Variable | Dependent on nucleophile structure |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound derivatives with COX enzymes. The results indicated that certain derivatives could effectively inhibit COX-1 and COX-2, suggesting their potential use in anti-inflammatory therapies .

Propiedades

IUPAC Name |

3-nitroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLISOFDTMSFZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211541 | |

| Record name | 1-Propene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-46-7 | |

| Record name | 1-Propene, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.